4-Acetyl-1,1-dimethylpiperazinium iodide
4-Acetyl-1,1-dimethylpiperazinium iodide
Structural analog of acetylcholine that acts as a nicotinic agonist (Ki = 29.9 nM at α4β2). Upregulates the number of α4β2 binding sites in M10 cells in vitro by 440%.
Brand Name:
Vulcanchem
CAS No.:
75667-84-4
VCID:
VC0004144
InChI:
InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
SMILES:
CC(=O)N1CC[N+](CC1)(C)C.[I-]
Molecular Formula:
C8H17IN2O
Molecular Weight:
284.14 g/mol
4-Acetyl-1,1-dimethylpiperazinium iodide
CAS No.: 75667-84-4
Inhibitors
VCID: VC0004144
Molecular Formula: C8H17IN2O
Molecular Weight: 284.14 g/mol
CAS No. | 75667-84-4 |
---|---|
Product Name | 4-Acetyl-1,1-dimethylpiperazinium iodide |
Molecular Formula | C8H17IN2O |
Molecular Weight | 284.14 g/mol |
IUPAC Name | 1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide |
Standard InChI | InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 |
Standard InChIKey | VXBLRKDEHGKPAC-UHFFFAOYSA-M |
SMILES | CC(=O)N1CC[N+](CC1)(C)C.[I-] |
Canonical SMILES | CC(=O)N1CC[N+](CC1)(C)C.[I-] |
Description | Structural analog of acetylcholine that acts as a nicotinic agonist (Ki = 29.9 nM at α4β2). Upregulates the number of α4β2 binding sites in M10 cells in vitro by 440%. |
Related CAS | 61167-35-9 (Parent) |
Synonyms | 1,1-dimethyl-4-acetylpiperazinium 1,1-dimethyl-4-acetylpiperazinium iodide 1-acetyl-4-methylpiperazine methiodide AMP MeI HPIP |
PubChem Compound | 5311072 |
Last Modified | Nov 11 2021 |
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